methyl 4-[(4-benzylphenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-benzylphenoxy)methyl]benzoate is an organic compound with the molecular formula C22H20O3 It is a derivative of benzoic acid and is characterized by the presence of a benzylphenoxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-benzylphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-benzylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl or phenoxy derivatives.
Scientific Research Applications
Methyl 4-[(4-benzylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-benzylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenoxy group can facilitate binding to hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(benzoylamino)methoxy]benzoate: Similar in structure but contains a benzoylamino group instead of a benzylphenoxy group.
Methyl 4-(4-bromophenoxy)benzoate: Contains a bromophenoxy group instead of a benzylphenoxy group.
Uniqueness
Methyl 4-[(4-benzylphenoxy)methyl]benzoate is unique due to its specific benzylphenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
methyl 4-[(4-benzylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-22(23)20-11-7-19(8-12-20)16-25-21-13-9-18(10-14-21)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAIZSMNTCARDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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